8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide
Brand Name:
Vulcanchem
CAS No.:
468095-77-4
VCID:
VC0017743
InChI:
InChI=1S/C20H26ClNO4/c1-15(19(23)22-13-6-8-18(22)20(24)25)7-4-2-3-5-14-26-17-11-9-16(21)10-12-17/h9-12,18H,1-8,13-14H2,(H,24,25)/t18-/m0/s1
SMILES:
C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)N2CCCC2C(=O)O
Molecular Formula:
C20H29ClN2O4
Molecular Weight:
396.912
8-(4-Chlorophenoxy)-2-methylene-octanoic Acid L-Prolinamide
CAS No.: 468095-77-4
Cat. No.: VC0017743
Molecular Formula: C20H29ClN2O4
Molecular Weight: 396.912
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 468095-77-4 |
|---|---|
| Molecular Formula | C20H29ClN2O4 |
| Molecular Weight | 396.912 |
| IUPAC Name | (2S)-1-[8-(4-chlorophenoxy)-2-methylideneoctanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C20H26ClNO4/c1-15(19(23)22-13-6-8-18(22)20(24)25)7-4-2-3-5-14-26-17-11-9-16(21)10-12-17/h9-12,18H,1-8,13-14H2,(H,24,25)/t18-/m0/s1 |
| Standard InChI Key | FFLHMHLGUKQLEC-VWMHFEHESA-N |
| SMILES | C=C(CCCCCCOC1=CC=C(C=C1)Cl)C(=O)N2CCCC2C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator